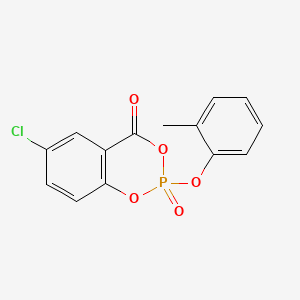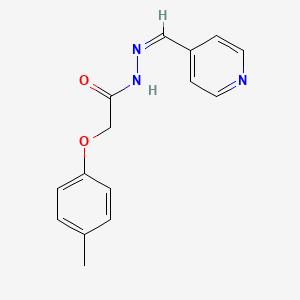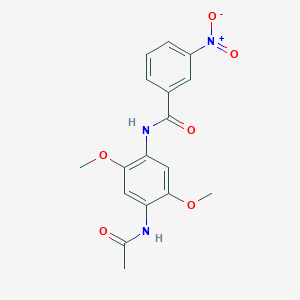![molecular formula C16H24ClNO2 B3856363 1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3856363.png)
1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine
Descripción general
Descripción
1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine is an organic compound characterized by its complex molecular structure. It contains a pyrrolidine ring attached to a phenoxy group, which is further substituted with chloro and dimethyl groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine typically involves multiple steps. One common method includes the reaction of 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylpyrrolidine under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions, and solvents like toluene or dichloromethane for various reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the type of reaction.
Aplicaciones Científicas De Investigación
1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the molecular targets involved. For example, its antimicrobial activity may involve disruption of cell membrane integrity or inhibition of key metabolic enzymes .
Comparación Con Compuestos Similares
1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine can be compared with similar compounds such as:
4-Chloro-2,6-dimethylphenol: This compound shares the phenoxy group but lacks the pyrrolidine ring, resulting in different chemical and biological properties.
2-(4-Chloro-2,6-dimethylphenoxy)ethanol: An intermediate in the synthesis of the target compound, it has similar reactivity but different applications.
N-Substituted pyrrolidines: These compounds have the pyrrolidine ring but different substituents, leading to variations in their chemical behavior and uses.
Propiedades
IUPAC Name |
1-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-13-11-15(17)12-14(2)16(13)20-10-9-19-8-7-18-5-3-4-6-18/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZXKICVTZNPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN2CCCC2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide](/img/structure/B3856303.png)

![4-bromo-N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B3856314.png)
![ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B3856327.png)

![N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine](/img/structure/B3856340.png)
![methyl (2S,4R)-4-{[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3856342.png)

![1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]pyrrolidine](/img/structure/B3856351.png)
![1-[(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]propan-2-ol](/img/structure/B3856357.png)
![5-{[3-Carboxy-4-(3,5-dimethoxybenzamido)phenyl]methyl}-2-(3,5-dimethoxybenzamido)benzoic acid](/img/structure/B3856370.png)
![N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-methylbenzamide](/img/structure/B3856382.png)
![4-chloro-N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-hydroxybenzohydrazide](/img/structure/B3856392.png)
